Cas no 106166-01-2 ((4-Bromophenyl)(cyclohexyl)methanol)
(4-Bromophenyl)(cyclohexyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (4-bromophenyl)(cyclohexyl)methanol
- (4-bromophenyl)-cyclohexyl methanol
- (4-Bromophenyl)cyclohexylmethanol
- XKFJSRHMJKPHGG-UHFFFAOYSA-N
- Cyclohexyl (4-bromoophenyl)methanol
- (4-Bromophenyl)(cyclohexyl)methanol
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- MDL: MFCD11927834
- Inchi: 1S/C13H17BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2
- InChI Key: XKFJSRHMJKPHGG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C1CCCCC1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 181
- Topological Polar Surface Area: 20.2
(4-Bromophenyl)(cyclohexyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A793441-1g |
(4-Bromophenyl)(cyclohexyl)methanol |
106166-01-2 | 97% | 1g |
$517.0 | 2024-04-26 | |
| abcr | AB429619-1 g |
Cyclohexyl (4-bromoophenyl)methanol |
106166-01-2 | 1g |
€602.60 | 2023-04-23 | ||
| abcr | AB429619-1g |
Cyclohexyl (4-bromoophenyl)methanol; . |
106166-01-2 | 1g |
€721.70 | 2025-02-27 | ||
| abcr | AB429619-250mg |
Cyclohexyl (4-bromoophenyl)methanol; . |
106166-01-2 | 250mg |
€386.90 | 2025-02-27 | ||
| abcr | AB429619-5g |
Cyclohexyl (4-bromoophenyl)methanol; . |
106166-01-2 | 5g |
€2439.50 | 2025-02-27 | ||
| abcr | AB429619-500mg |
Cyclohexyl (4-bromoophenyl)methanol; . |
106166-01-2 | 500mg |
€530.70 | 2025-02-27 |
(4-Bromophenyl)(cyclohexyl)methanol Suppliers
(4-Bromophenyl)(cyclohexyl)methanol Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on (4-Bromophenyl)(cyclohexyl)methanol
Introduction to (4-Bromophenyl)(cyclohexyl)methanol (CAS No. 106166-01-2)
The compound (4-Bromophenyl)(cyclohexyl)methanol (CAS No. 106166-01-2) is an organic compound with a unique structure that combines a bromophenyl group and a cyclohexyl group attached to a methanol moiety. This compound has garnered attention in various fields, including pharmaceutical research, materials science, and organic synthesis, due to its potential applications and intriguing chemical properties. Recent studies have highlighted its role in the development of novel therapeutic agents and advanced materials.
The molecular structure of (4-Bromophenyl)(cyclohexyl)methanol consists of a benzene ring substituted with a bromine atom at the para position, connected via a methylene group to a cyclohexane ring. This arrangement imparts the compound with both aromatic and aliphatic characteristics, making it versatile for various chemical reactions. The presence of the bromine atom introduces electronic effects that can influence the compound's reactivity and stability, while the cyclohexane ring provides steric bulk and enhances its solubility in organic solvents.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (4-Bromophenyl)(cyclohexyl)methanol through methodologies such as nucleophilic substitution, Grignard reactions, and organocatalytic processes. These methods not only improve the yield but also allow for precise control over the stereochemistry of the product, which is crucial for applications in drug discovery and asymmetric synthesis.
In terms of applications, (4-Bromophenyl)(cyclohexyl)methanol has been explored as an intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound as a building block for constructing complex natural product analogs and potential drug candidates. Its ability to undergo various functional group transformations makes it an invaluable tool in medicinal chemistry.
Moreover, (4-Bromophenyl)(cyclohexyl)methanol has shown promise in materials science applications. Its unique combination of aromaticity and cycloalkane functionality makes it suitable for use in polymer synthesis and as a precursor for advanced materials with tailored properties. Recent studies have demonstrated its potential as a monomer in the production of high-performance polymers with enhanced thermal stability and mechanical strength.
From an environmental perspective, understanding the ecological impact of (4-Bromophenyl)(cyclohexyl)methanol is crucial. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial and pharmaceutical applications. These studies have provided valuable insights into its environmental fate and have guided the development of sustainable synthetic routes.
In conclusion, (4-Bromophenyl)(cyclohexyl)methanol (CAS No. 106166-01-2) is a versatile compound with significant potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application-oriented research, positions it as an important molecule in contemporary chemical research.
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